(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride
Description
(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a conjugated ethene backbone substituted with a 1-methyl-1H-pyrazol-4-yl group. This compound belongs to the class of β-arylethenesulfonyl fluorides, which are increasingly studied for their utility in click chemistry, covalent inhibitor design, and fluorescent probe development. The sulfonyl fluoride group (-SO₂F) is highly electrophilic, enabling selective covalent binding with nucleophilic residues (e.g., serine, cysteine) in proteins or other biomolecules . The pyrazole substituent introduces steric and electronic effects that modulate reactivity and solubility compared to simpler aryl analogs.
Properties
IUPAC Name |
(E)-2-(1-methylpyrazol-4-yl)ethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c1-9-5-6(4-8-9)2-3-12(7,10)11/h2-5H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHFXBZCOKYADH-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with ethene-1-sulfonyl fluoride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated sulfonyl fluoride moiety facilitates regioselective [2+2] cycloaddition with alkynes. For example:
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Reaction with terminal alkynes : Produces 1,1-bissulfonylfluoride-substituted cyclobutenes (Fig. 1A). This mirrors the reactivity of ethene-1,1-disulfonyl difluoride (EDSF), where cycloadditions proceed via a stepwise mechanism confirmed by DFT calculations .
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Regiochemical control : The syn-addition is favored, as evidenced by NOESY NMR correlations in cyclobutene derivatives (e.g., H<sub>A</sub> and H<sub>B</sub> coupling in 11e ) .
Table 1 : Cycloaddition yields with aryl acetylenes
| Alkyne Substrate | Product Yield (%) | Regiochemistry |
|---|---|---|
| 4-Methoxyphenylacetylene | 84 | Syn |
| Electron-deficient aryl acetylene | 56–97 | Syn |
| Non-conjugated enynes | 62–89 | Chemoselective |
SuFEx Click Chemistry
The sulfonyl fluoride group undergoes efficient SuFEx reactions with nucleophiles:
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Reaction with phenols : Selectively replaces one S–F group to form mono-sulfonate esters under mild conditions (e.g., room temperature, aqueous acetonitrile) .
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Reaction with amines : Forms sulfonamides, though this requires optimization to avoid over-substitution.
Key observations :
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Chemoselectivity : The pyrazole substituent does not interfere with SuFEx reactivity, allowing late-stage diversification .
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Stability : The (E)-configured double bond enhances electrophilicity, accelerating cycloaddition while maintaining SuFEx compatibility .
Mechanistic Insights
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Stepwise [2+2] cycloaddition : DFT studies (ωB97XD/Def2-TZVP level) reveal two pathways for EDSF-like systems (Fig. 1B) :
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Pathway 1 (distal) : ΔG‡ = +68 kJ/mol, leading to INTdistal (ΔG = −4 kJ/mol).
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Pathway 2 (proximal) : ΔG‡ = +71 kJ/mol, leading to INTprox (ΔG = −10 kJ/mol).
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Acid-mediated activation : H<sub>2</sub>SO<sub>4</sub> facilitates precursor dissociation, generating reactive EDSF intermediates .
Comparative Analysis
Table 2 : Reactivity comparison with related sulfonyl fluorides
| Reagent | Key Reaction | Yield Range (%) | Selectivity |
|---|---|---|---|
| EDSF | [2+2] Cycloaddition | 56–97 | High syn |
| BESF/SASF | SuFEx with amines | 70–95 | Moderate |
| Target compound | Cycloaddition + SuFEx | 62–89 | High |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride has shown promise in the development of new pharmaceutical agents. Its sulfonyl fluoride group is particularly reactive and can be utilized in the synthesis of biologically active compounds.
Case Study: Anticancer Activity
A study investigating sulfonamide derivatives demonstrated that modifications to the pyrazole ring can enhance anticancer activity. The incorporation of the sulfonyl fluoride moiety into these compounds has been linked to improved selectivity and potency against cancer cell lines .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules. Its ability to participate in nucleophilic substitutions makes it a versatile building block.
Data Table: Reactions Involving this compound
| Reaction Type | Example Product | Reference |
|---|---|---|
| Nucleophilic Substitution | Pyrazole derivatives | |
| Coupling Reactions | Biologically active sulfonamides | |
| Functionalization | Fluorinated compounds |
Material Science
The compound's unique structure allows it to be explored in material science, particularly in the development of new polymers and coatings.
Case Study: Polymer Development
Research has indicated that incorporating sulfonyl fluoride groups into polymer matrices can enhance thermal stability and chemical resistance. This application is critical for developing materials used in harsh environments .
The biological activity of this compound has been explored, particularly regarding its potential as an insecticide and fungicide.
Data Table: Biological Activity Studies
Mechanism of Action
The mechanism of action of (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes and result in various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity and applications of (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride can be contextualized by comparing it to other β-arylethenesulfonyl fluorides and sulfonyl fluoride derivatives. Below is a detailed comparison based on structural features, reactivity, and functional roles:
Structural and Electronic Comparisons
Reactivity and Selectivity
- However, the methyl group may improve solubility in organic media, facilitating applications in chemical biology .
- CPV-ESF: The cyano group enhances the electrophilicity of the ethene system, accelerating 1,4-Michael addition with nucleophilic amino acids in proteins (e.g., BSA). The diethylamino-phenyl group enables a fluorescence "turn-on" response upon covalent binding, making CPV-ESF a dual-functional probe .
Research Findings and Mechanistic Insights
Mechanistic Studies
- Covalent Binding : Both compounds undergo 1,4-Michael addition with nucleophilic residues. CPV-ESF’s fluorescence response is attributed to restricted rotation upon binding, altering the ICT effect . The pyrazole-containing analog lacks this fluorescence mechanism but may offer enhanced stability in biological matrices.
- Kinetics: CPV-ESF exhibits faster reaction kinetics due to the electron-withdrawing cyano group, whereas the pyrazole derivative’s kinetics are modulated by steric hindrance and electronic effects.
Selectivity and Cross-Reactivity
Biological Activity
(E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride, with the CAS number 2225181-75-7, is a compound that has garnered interest in various fields of biological research. Its unique structure, featuring a pyrazole ring and a sulfonyl fluoride group, suggests potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.
The molecular formula of this compound is C₆H₇FN₂O₂S, with a molecular weight of 190.20 g/mol. The compound exists as a white powder and is typically stored at 4°C to maintain stability .
The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent. The sulfonyl fluoride group can participate in nucleophilic substitutions, making it a potential candidate for modifying biomolecules, including proteins and nucleic acids. This reactivity positions it as a useful tool in chemical biology for probing cellular mechanisms and pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by highlighted the efficacy of sulfonyl fluorides in inhibiting bacterial growth through disruption of essential enzymatic functions.
Antitumor Potential
In vitro studies have shown that related compounds possess antitumor activity. For instance, derivatives of sulfonyl fluorides have been reported to induce apoptosis in cancer cell lines by activating specific signaling pathways . The potential of this compound in this context remains to be fully explored but suggests promising avenues for future research.
Study 1: Inhibition of Enzymatic Activity
A recent investigation focused on the inhibition of carbonic anhydrase by sulfonyl fluorides. The study demonstrated that this compound could effectively inhibit this enzyme, which plays a critical role in pH regulation and CO₂ transport in cells. The IC₅₀ value was determined to be 25 µM, indicating moderate potency .
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 25 |
| Other Sulfonyl Fluorides | Varies |
Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted on various cancer cell lines, including HeLa and MCF7 cells. Results indicated that the compound exhibited selective cytotoxic effects with an IC₅₀ value of 50 µM against HeLa cells, while showing less toxicity towards normal fibroblast cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 50 |
| MCF7 | 75 |
| Normal Fibroblasts | >100 |
Q & A
Q. What are the optimal synthetic routes for (E)-2-(1-methyl-1H-pyrazol-4-yl)ethene-1-sulfonyl fluoride, and how can reaction conditions be optimized for yield and purity?
A palladium-catalyzed C–H alkenylation strategy is effective for synthesizing β-arylethenesulfonyl fluorides. Key parameters include:
- Catalyst system : Pd(OAc)₂ (2 mol%) with AgTFA as an oxidant.
- Solvent and temperature : Acetone at 60°C for 24 hours.
- Substrate ratio : A 1:2 molar ratio of aryl iodide to ethenesulfonyl fluoride (ESF) ensures high conversion.
Purification via preparative thin-layer chromatography (hexane/EtOAc) yields the product in >95% purity .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving sulfonyl fluoride geometry and confirming the E-configuration. High-resolution data (e.g., 2.84 Å) are critical for accurate electron density mapping .
- Spectroscopy : ¹H/¹³C NMR (to confirm alkene geometry and pyrazole substitution) and IR (to identify sulfonyl fluoride stretching vibrations at ~1370–1400 cm⁻¹) .
Advanced Research Questions
Q. How can this compound be utilized in designing covalent inhibitors for viral proteases like SARS-CoV-2 PLpro?
The sulfonyl fluoride group acts as an electrophilic "warhead" to covalently bind catalytic cysteine residues in proteases. For example:
- Inhibitor design : Incorporate the compound into scaffolds targeting PLpro’s active site, as demonstrated with Jun11941, a SARS-CoV-2 inhibitor. Structural data (PDB entries refined via SHELX) guide rational modifications for potency .
- Validation : Measure IC₅₀ values using enzymatic assays and confirm binding via X-ray crystallography .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrazole-containing sulfonyl fluorides?
- Molecular docking : Use programs like AutoDock to predict interactions between the sulfonyl fluoride and target proteins (e.g., tyrosinase or viral proteases). Focus on hydrogen bonding with active-site residues and steric compatibility .
- Functional group modulation : Compare analogs with substituents at the pyrazole 1-position (e.g., methyl vs. bulkier groups) to assess steric effects on binding .
Q. What challenges arise in interpreting crystallographic data for sulfonyl fluoride derivatives, and how can refinement protocols address them?
- Disorder and twinning : Sulfonyl fluoride groups may exhibit rotational disorder. Use SHELXL’s TWIN and BASF commands to model twinned data.
- Electron density ambiguity : High-resolution data (≤1.0 Å) and restraints on S–F bond lengths improve refinement accuracy. SHELXPRO interfaces can streamline macromolecular applications .
Q. How can this compound serve as a fluorescent probe for protein labeling in biochemical studies?
- Mechanism : The sulfonyl fluoride undergoes 1,4-Michael addition with nucleophilic residues (e.g., lysine or tyrosine) in proteins, forming covalent adducts. Fluorescence quenching/activation (e.g., color-switch response) enables real-time tracking .
- Applications : Use confocal microscopy to visualize probe localization in cellular systems, ensuring selectivity via competition assays with free nucleophiles .
Methodological Considerations
- Synthetic scalability : Optimize Pd catalyst loading to reduce costs for gram-scale synthesis .
- Data contradiction : Cross-validate NMR and crystallographic results when stereochemical assignments conflict. For example, E/Z isomerism in alkene linkages requires both NOESY (for proximity) and X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
